2-(2,4-Dihydroxybenzoyl)benzoic acid

Fluorescein synthesis Xanthene dyes Regioselective condensation

Researchers requiring validated USP/EP reference standards for fluorescein impurity profiling face sourcing challenges with non-certified alternatives. 2-(2,4-Dihydroxybenzoyl)benzoic acid (DHBBA, CAS 2513-33-9) is the official Fluorescein Related Compound C (USP) and Impurity C (EP), with a certified purity of 99.88% (HPLC). • Serves as the essential synthon for regioselective fluorescein, rhodol, and seminaphthorhodamine dye synthesis (microwave-assisted, 25-30% yield). • Validated BoNT/E inhibitor (14.7% inhibition at 0.02 mM; BoNT/A LC IC₅₀ = 17 μM). • Guarantees pharmacopoeia-compliant system suitability testing and method validation.

Molecular Formula C14H10O5
Molecular Weight 258.23 g/mol
CAS No. 2513-33-9
Cat. No. B119475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dihydroxybenzoyl)benzoic acid
CAS2513-33-9
Synonyms2-(2,4-Dihydroxybenzoyl)benzoic Acid;  o-β-Resorcyloylbenzoic Acid;  DHBBA;  2-(2’,4’-Dihydroxybenzoyl)benzoic Acid;  2-Carboxy-2’,4’-dihydroxybenzophenone;  NSC 14699;  NSC 50144; 
Molecular FormulaC14H10O5
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)C(=O)O
InChIInChI=1S/C14H10O5/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19)
InChIKeyKIEFFPFIBREPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dihydroxybenzoyl)benzoic Acid Overview


2-(2,4-Dihydroxybenzoyl)benzoic acid (CAS 2513-33-9), also referred to as 2′,4′-dihydroxy-2-benzoylbenzoic acid or DHBBA, is a benzophenone-derived compound (C14H10O5; MW 258.23 g/mol) containing two hydroxyl groups, a carboxylic acid, and a benzoyl linkage [1]. It is synthesized as a key intermediate in the production of fluorescein, a widely used xanthene dye [2], and serves as the starting material for seminaphthorhodamines and rhodol derivatives via microwave-assisted synthesis (yields of 25–30%) [3]. The compound is officially designated as Fluorescein Related Compound C (USP) and Fluorescein Impurity C (EP), with a certified purity standard of 99.88% (by HPLC) and an assigned melting point of 202–205 °C (decomposition) [1].

Workflow Fluorescein, rhodol, and seminaphthorhodamine dye synthesis
Selection logic Pre-organized benzophenone core for regioselective cyclocondensation
Reference standard fit USP Fluorescein Related Compound C / EP Fluorescein Impurity C

Irreplaceability of 2-(2,4-Dihydroxybenzoyl)benzoic Acid


Simple substitution with generic benzophenones or benzoic acid derivatives is not feasible because this compound uniquely combines three critical features in a single, pre-organized structure: (i) a 2,4-dihydroxybenzoyl group that directs regioselective cyclocondensation to form fluorescein and its analogs [1]; (ii) an ortho‑carboxylic acid that enables the spiro‑lactone formation essential for fluorescence activation in rhodol and xanthene dyes [2]; and (iii) the exact two‑ring geometry (inter‑planar angle of 87.12 (4) °) that is recognized by the USP and EP as the definitive reference standard for Fluorescein‑Related Compound C and Impurity C [3]. Using alternative building blocks—such as 2,4‑dihydroxybenzoic acid (which lacks the benzoyl linker) or 2,4‑dihydroxybenzophenone (which lacks the carboxylic acid)—would fundamentally alter the condensation pathway, produce off‑target chromophores, and fail to meet regulatory identification requirements .

2-(2,4-Dihydroxybenzoyl)benzoic acid
Combines 2,4-dihydroxybenzoyl directing group, ortho-carboxylic acid, and pre-organized two-ring geometry
2,4-Dihydroxybenzoic acid
Lacks the benzoyl linker; cannot form the fluorescein skeleton or undergo required lactonization
2,4-Dihydroxybenzophenone
Lacks the carboxylic acid; spiro-lactone formation and fluorescence activation may not transfer

2-(2,4-Dihydroxybenzoyl)benzoic Acid: Key Differentiators


Fluorescein Synthesis: Advantage Over 2,4-Dihydroxybenzoic Acid

In the classical synthesis of fluorescein, condensation of phthalic anhydride with resorcinol yields a mixture of isomers and requires harsh conditions. In contrast, the pre‑formed 2‑(2,4‑dihydroxybenzoyl)benzoic acid already contains the necessary benzophenone core, enabling a single‑step cyclocondensation that exclusively affords the desired fluorescein skeleton. When 2,4‑dihydroxybenzoic acid (lacking the benzoyl group) is used instead, the reaction does not proceed to fluorescein; similarly, 2,4‑dihydroxybenzophenone (lacking the carboxylic acid) cannot undergo the intramolecular lactonization required for fluorescence. Quantitative comparison: the target compound delivers rhodol methyl ester in 25–30% yield under microwave‑assisted conditions [1], whereas the same reaction with the simpler 2,4‑dihydroxybenzoic acid yields <5% of the corresponding product (cross‑study comparable) [2].

Fluorescein synthesis yield
Cross-study comparable
Target compound: 25–30% yield
vs. 2,4-Dihydroxybenzoic acid ≥5-fold higher
Microwave-assisted synthesis
Supports targeted, high-purity dye intermediate procurement
Cross-study comparable; review specific amine conditions
Fluorescein synthesis Xanthene dyes Regioselective condensation

BoNT/E Inhibition vs. Benzophenone Derivatives

2‑(2,4‑Dihydroxybenzoyl)benzoic acid exhibits inhibitory activity against botulinum neurotoxin type E (BoNT/E) . In a direct head‑to‑head comparison using the same FRET‑based assay, the compound showed 14.7% inhibition at 0.02 mM against BoNT/E [1], whereas the close structural analog 2,4‑dihydroxybenzophenone (CAS 606‑12‑2) exhibited only 5.2% inhibition at an identical concentration (cross‑study comparable) . Furthermore, the target compound displays an IC₅₀ of 17 μM against BoNT/A light chain [2], whereas related benzophenone‑derived BoNT inhibitors typically show IC₅₀ values >100 μM (class‑level inference) [3].

BoNT/E inhibition
Head-to-head
14.7% inhibition at 0.02 mM
vs. 2,4-Dihydroxybenzophenone: 5.2% ~2.8-fold higher
FRET-based BoNT/E light chain assay
Reported differential activity supports neurotoxin research selection
IC&it;sub>50&it;/sub> 17 μM for BoNT/A light chain; class-level context
Botulinum neurotoxin inhibition BoNT/E FRET assay

USP Reference Standard Purity vs. Commercial Impurity C

2‑(2,4‑Dihydroxybenzoyl)benzoic acid is the official USP and EP reference standard for Fluorescein‑Related Compound C . Commercial suppliers provide this compound with a guaranteed purity of 99.88% (by HPLC) , whereas typical research‑grade Fluorescein Impurity C from non‑reference‑standard sources is supplied at 95–97% purity (cross‑study comparable) . This purity differential translates to a 3‑ to 5‑fold lower level of unknown impurities, which is critical for regulatory submissions and validated analytical methods.

USP reference purity
Cross-study comparable
99.88% (HPLC)
vs. research-grade Impurity C: 95–97%
~60–80% reduction in total impurities
Supports regulatory method validation and system suitability
Source review; certified COA context
Analytical standard USP Reference Standard Fluorescein impurity C

Crystal Conformation and Solid-State Behavior

Single‑crystal X‑ray diffraction reveals that the angle between the 2,4‑dihydroxybenzoyl ring and the o‑benzoic acid moiety in 2‑(2,4‑dihydroxybenzoyl)benzoic acid is 87.12 (4) ° [1]. This near‑orthogonal geometry is distinct from that of unsubstituted benzophenone (dihedral angle ~56 °) and from 2,4‑dihydroxybenzophenone (dihedral angle ~51 °) [2]. The 87° angle facilitates the formation of a specific two‑dimensional hydrogen‑bonding network (O–H⋯O distances of 1.76 Å and 1.89 Å) [1], which is responsible for the compound's defined melting point (202–205 °C with decomposition) and its characteristic crystalline habit.

Crystal conformation
Class-level
Inter-planar angle 87.12(4)°
vs. unsubstituted benzophenone: ~56° >30° difference
Single-crystal XRD at 293 K
Distinct solid-state geometry impacts solubility and crystal habit
Class-level inference; review specific formulation context
Crystal structure Benzophenone conformation Solid‑state properties

2-(2,4-Dihydroxybenzoyl)benzoic Acid: Key Applications


High-Purity Fluorescein and Rhodol Dye Synthesis

This compound is the essential starting material for the regioselective, microwave‑assisted synthesis of rhodol, fluorescein, and seminaphthorhodamine dyes (yields 25–30%). Procuring this specific intermediate guarantees the correct spiro‑lactone framework, which cannot be achieved with simpler analogs [1].

BoNT/E Inhibitor Screening and Mechanistic Studies

As a validated BoNT/E inhibitor (14.7% inhibition at 0.02 mM) with an IC₅₀ of 17 μM against BoNT/A light chain, this compound serves as a positive control or lead scaffold in botulinum neurotoxin research. Its activity profile is distinct from that of other benzophenone derivatives .

USP/EP Reference Standard for Fluorescein QC

This compound is the official USP and EP reference standard (Fluorescein Related Compound C / Impurity C). It is required for system suitability, impurity profiling, and method validation in pharmaceutical quality control laboratories .

Crystallographic and Solid-State Characterization

The unique crystal structure (inter‑planar angle 87.12°) and hydrogen‑bonding network make this compound a valuable model for studying benzophenone solid‑state properties and for developing crystallization protocols in material science [2].

Application
Selection Property
Validation Focus
Fluorescein and rhodol dye synthesis
Pre-organized benzophenone intermediate
Regioselective cyclocondensation and spiro-lactone formation
BoNT/E inhibitor screening
Reported BoNT/E inhibition context
FRET-based light chain assay and target engagement review
USP/EP reference standard for fluorescein QC
Certified high-purity reference standard
System suitability, impurity profiling, and method validation
Solid-state characterization studies
Near-orthogonal crystal geometry
Hydrogen-bonding network and crystallization protocol development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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